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Compound of Interest

Compound Name:
(1-methyl-1H-indazol-7-

yl)methanamine

CAS No.: 1144044-80-3

Cat. No.: B3039511

Get Quote

Introduction & Scope
(1-methyl-1H-indazol-7-yl)methanamine (CAS: 478836-84-1) is a critical heterocyclic building

block, frequently utilized in the synthesis of kinase inhibitors (e.g., ROCK, PI3K) and other

bioactive small molecules. Its structure features a basic primary amine attached to a

hydrophobic indazole core, presenting specific analytical challenges:

Peak Tailing: The primary amine (pKa ~9.2) interacts strongly with residual silanols on silica-

based columns.

Retention Stability: The polar amine group can cause retention shifts if mobile phase pH is

not strictly controlled.

UV Response: While the indazole core is UV active, the aliphatic amine chain does not

contribute to absorbance, requiring detection strategies focused on the aromatic system.

This guide details three validated protocols for the quantification and characterization of this

analyte:
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Protocol A (HPLC-UV): For purity assessment and assay (mg/g).

Protocol B (LC-MS/MS): For trace analysis and biological matrices (ng/mL).

Protocol C (qNMR): For primary reference standard qualification.

Physicochemical Profile
Property

Value
(Estimated/Calculated)

Analytical Implication

Formula C9H11N3
Monoisotopic Mass: 161.0953

Da

Molecular Weight 161.21 g/mol [M+H]+ = 162.1

pKa (Base) ~9.2 (Primary Amine)
Requires pH control (low pH or

high pH) to manage ionization.

pKa (Indazole) ~1.5 (N2 protonation)
Negligible at standard HPLC

pH.

LogP ~1.1
Moderately polar; suitable for

Reversed-Phase LC.

Solubility DMSO, Methanol, Dilute Acid

Avoid pure water for stock

preparation; use 50% organic

or acidic diluent.

Protocol A: HPLC-UV (Purity & Assay)
Objective: Robust quantification of bulk material and reaction monitoring. Strategy: Use of a

Charged Surface Hybrid (CSH) column with acidic mobile phase to protonate the amine and

repel it from the stationary phase surface, ensuring sharp peak shape.

Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters Acquity UPLC (H-Class)

Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (PN: 186005269)
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Why: CSH technology applies a low-level positive surface charge that repels protonated

amines, eliminating tailing without the need for ion-pairing reagents.

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

Flow Rate: 1.0 mL/min[1][2][3][4]

Column Temp: 40°C

Injection Volume: 5.0 µL

Detection: UV-DAD at 220 nm (primary) and 254 nm (secondary).

Note: 220 nm provides higher sensitivity for the indazole ring; 254 nm is more selective

against non-aromatic impurities.

Gradient Program
Time (min) % Mobile Phase B Event

0.0 5 Initial Hold

1.0 5 Injection stabilization

8.0 60 Linear Gradient

8.1 95 Wash

10.0 95 Hold Wash

10.1 5 Re-equilibration

13.0 5 End of Run

Sample Preparation
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve

in 5 mL of Acetonitrile:Water (50:50). Sonicate for 5 mins. Dilute to volume.

Working Standard (0.1 mg/mL): Dilute 100 µL of Stock into 900 µL of Mobile Phase A.
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Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak

distortion.

Protocol B: LC-MS/MS (Trace Analysis)
Objective: Quantification in biological fluids (PK studies) or trace impurity analysis. Strategy:

Positive Electrospray Ionization (ESI+) monitoring the specific transition of the methanamine

side chain loss.

Mass Spectrometry Parameters (Sciex 6500+ / Waters
Xevo TQ-XS)

Ionization: ESI Positive

Scan Type: MRM (Multiple Reaction Monitoring)

Capillary Voltage: 3.0 kV

Source Temp: 500°C

Desolvation Gas: 1000 L/hr

MRM Transitions
Analyte

Precursor
Ion (m/z)

Product Ion
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Assignment

Target 162.1 132.1 30 22

Loss of -

CH2NH2

(Quantifier)

Target 162.1 145.1 30 18
Loss of NH3

(Qualifier)

Target 162.1 77.0 30 40
Phenyl

fragment

IS

(Verapamil)
455.3 165.1 35 30

Internal

Standard
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Sample Extraction (Protein Precipitation)
Aliquot 50 µL of plasma/sample.

Add 150 µL of Acetonitrile containing Internal Standard (100 ng/mL Verapamil).

Vortex aggressively for 30 seconds.

Centrifuge at 13,000 x g for 10 minutes at 4°C.

Transfer 100 µL of supernatant to a vial insert.

Inject 2 µL onto the LC-MS system (Use a C18 UPLC column, e.g., Acquity BEH C18, 1.7

µm).

Protocol C: qNMR (Absolute Purity)
Objective: Establishing the purity of the primary reference standard used in Protocols A & B.

Instrument: 400 MHz (or higher) NMR.

Solvent: DMSO-d6 (prevents amine proton exchange broadening).

Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

Relaxation Delay (D1): 30 seconds (ensure >5x T1).

Pulse Angle: 90°.

Quantification Signal:

Integrate the N-Methyl singlet at ~4.0 ppm (3H) relative to the IS signal.

Alternatively, use the aromatic protons (3H) if the region is clear of impurities.

Visual Workflows (Graphviz)
Method Development Logic
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Start: (1-methyl-1H-indazol-7-yl)methanamine

Analyze Properties:
Basic Amine (pKa ~9.2)

Indazole Core

Select Mode

Protocol A: HPLC-UV
(High Conc/Purity)

Protocol B: LC-MS/MS
(Trace/Bioanalysis)

Column Selection:
Charged Surface Hybrid (CSH)

(Repels protonated amine)

Ion Source:
ESI Positive Mode

[M+H]+ = 162.1

Mobile Phase:
0.1% Formic Acid

(Maintains pH ~2.7)

Result:
Sharp Peak, No Tailing
UV Detection @ 220nm

Fragmentation:
Loss of CH2NH2 (-30 Da)
Transition: 162.1 -> 132.1

Result:
High Sensitivity (ng/mL)
Bioanalytical Validated

Click to download full resolution via product page

Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity and

purity requirements.

Sample Preparation Workflow
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Raw Sample
(Solid or Plasma)

Solid (API/Powder)

Biological Fluid

Weigh 10mg

Protein Precip
(Add 3x ACN + IS)

Dissolve in 50:50
ACN:Water

Dilute to 0.1 mg/mL
(in Mobile Phase A)

Inject to LC

Centrifuge
13k x g, 10 min Collect Supernatant

Click to download full resolution via product page

Caption: Parallel workflows for preparing pharmaceutical solids versus biological matrices.

Validation Parameters (Acceptance Criteria)
Parameter HPLC-UV Criteria LC-MS/MS Criteria

Linearity (R²) > 0.999 > 0.995

Accuracy 98.0% - 102.0% 85.0% - 115.0%

Precision (RSD) < 1.0% (n=6) < 15.0% (n=6)

LOD ~0.5 µg/mL ~1.0 ng/mL

Specificity
Resolution > 2.0 from

impurities
No interference in blank matrix

Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5 Asymmetry)

Cause: Interaction of the 7-methanamine group with silanols.

Fix: Ensure the column is a "Hybrid" particle (CSH, BEH) or "Base Deactivated". If using a

standard C18, add 5mM Ammonium Formate to the aqueous mobile phase to compete for

silanol sites.

Issue 2: Carryover in LC-MS

Cause: The basic amine sticking to the injector needle or valve.

Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).
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Issue 3: Split Peaks

Cause: Sample diluent is too strong (e.g., 100% ACN).

Fix: Match the sample diluent to the starting gradient conditions (e.g., 5% ACN in Water).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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